molecular formula C11H11F3O B13038738 1-(2-Trifluoromethyl-phenyl)-butan-1-one

1-(2-Trifluoromethyl-phenyl)-butan-1-one

Cat. No.: B13038738
M. Wt: 216.20 g/mol
InChI Key: WNUZXEJZBRNZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Trifluoromethyl-phenyl)-butan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under metal-free conditions using reagents such as CF3SO2Na, which selectively introduces the trifluoromethyl group to the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of 1-(2-Trifluoromethyl-phenyl)-butan-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Trifluoromethyl-phenyl)-butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Trifluoromethyl-phenyl)-butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Trifluoromethyl-phenyl)-butan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)phenylboronic acid
  • 2-(Trifluoromethyl)phenyl isocyanate
  • 4-(2-Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine

Comparison: 1-(2-Trifluoromethyl-phenyl)-butan-1-one is unique due to its specific structural arrangement, which combines the trifluoromethyl group with a butanone moiety. This combination imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and lipophilicity .

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]butan-1-one

InChI

InChI=1S/C11H11F3O/c1-2-5-10(15)8-6-3-4-7-9(8)11(12,13)14/h3-4,6-7H,2,5H2,1H3

InChI Key

WNUZXEJZBRNZKG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.